molecular formula C9H11NO3 B183422 Ethyl 2-methoxyisonicotinate CAS No. 105596-61-0

Ethyl 2-methoxyisonicotinate

Cat. No. B183422
M. Wt: 181.19 g/mol
InChI Key: VGDZPGBZLGNFBF-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyisonicotinate is a chemical compound with the molecular formula C9H11NO3 . It falls under the category of pharmaceutical intermediates .


Synthesis Analysis

The synthesis of Ethyl 2-methoxyisonicotinate involves the reaction of ethyl 2-methoxy-pyridine-4-carboxylate with lithium aluminium hydride in ether. The mixture is stirred for 2 hours at 5°C. After adding water, the mixture is filtered through diatomaceous earth and the pad is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate and the combined extracts are washed with brine, dried (MgSO4), and the solvent is removed by evaporation to give 4-hydroxymethyl-2-methoxypyridine .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methoxyisonicotinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 181.073898 .


Physical And Chemical Properties Analysis

Ethyl 2-methoxyisonicotinate has a molecular weight of 181.19 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 254.5°C at 760 mmHg .

Scientific Research Applications

  • Enzyme Inhibition

    • Application: EMIS may act as an inhibitor for certain enzymes, potentially impacting various biological processes.
    • Results: Research indicates that EMIS might inhibit histone deacetylases (HDACs), enzymes involved in gene regulation. Further research is needed to understand the specific mechanisms and potential therapeutic implications of EMIS-mediated HDAC inhibition.
  • Neurological Research

    • Application: Studies have investigated the potential effects of EMIS on the nervous system.
    • Results: Some findings suggest its possible involvement in neurotransmitter regulation. Further research is needed to understand these effects in detail.
  • Cancer Research

    • Application: Limited research has explored the potential anti-tumor properties of EMIS.
    • Results: Further investigation is needed to determine its efficacy and safety in this context.
  • Organic Chemistry Research

    • Application: EMIS is used in organic chemistry studies.
    • Results: EMIS is used in various organic chemistry studies, but the specific outcomes depend on the nature of the research.
  • Drug Synthesis

    • Application: EMIS can be used in the synthesis of new drug candidates .
    • Results: EMIS can play a role in the creation of new molecules for drug discovery and development . The specific outcomes would depend on the nature of the drug being synthesized .
  • Molecular Simulations

    • Application: EMIS can be used in molecular simulations .
    • Results: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
  • Pharmaceutical Development

    • Application: EMIS can be used in the development of new pharmaceutical compounds .
    • Results: EMIS can play a role in the creation of new molecules for drug discovery and development . The specific outcomes would depend on the nature of the drug being synthesized .

Safety And Hazards

Ethyl 2-methoxyisonicotinate is classified as a warning substance . It’s advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse skin or eyes with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

ethyl 2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDZPGBZLGNFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546590
Record name Ethyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxyisonicotinate

CAS RN

105596-61-0
Record name Ethyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-hydroxy-pyridine-4-carboxylate (1.0 g, 6 mmol), (Chem. Abs. 1957, 8740c), methyl iodide (1 ml) and silver(I)carbonate (1.64 g) in toluene (20 ml) was heated at reflux for 2 hours. The mixture was allowed to cool and the insolubles removed by filtration through diatomaceous earth and the pad was washed through with ethyl acetate. The filtrate was washed with water, dried (MgSO4) and the solvent removed by evaporation to give ethyl 2-methoxy-pyridine-4-carboxylate (0.93 g, 86%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One

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